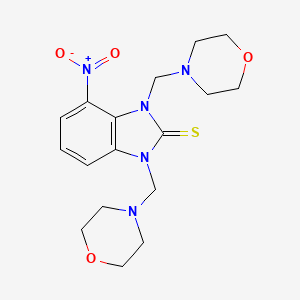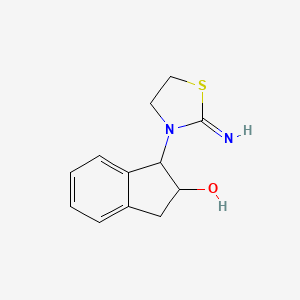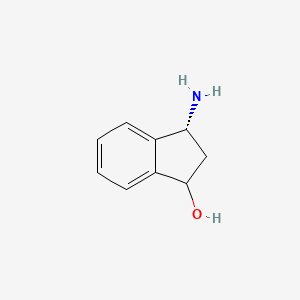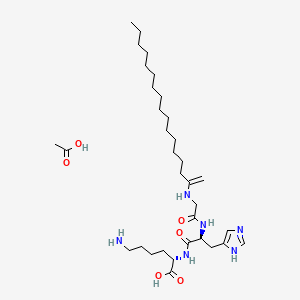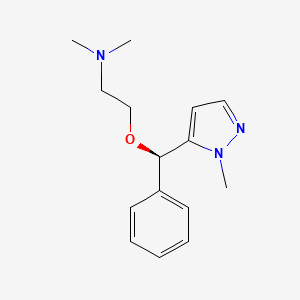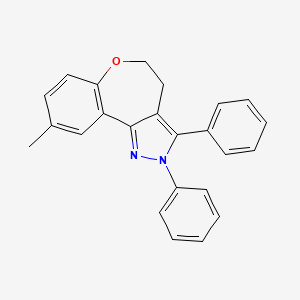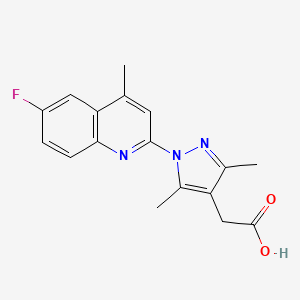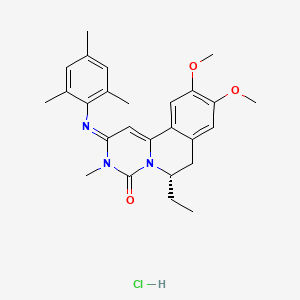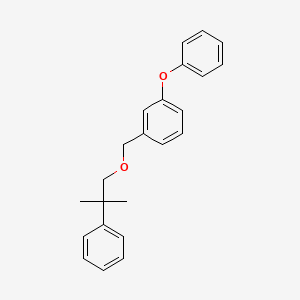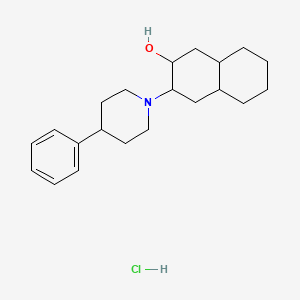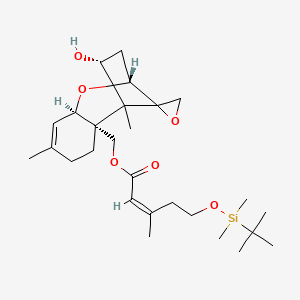
Trichothec-9-ene-4,15-diol, 12,13-epoxy-, 15-(5-(((1,1-dimethylethyl)dimethylsilyl)oxy)-3-methyl-2-pentenoate), (4beta,15(Z))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trichothec-9-ene-4,15-diol, 12,13-epoxy-, 15-(5-(((1,1-dimethylethyl)dimethylsilyl)oxy)-3-methyl-2-pentenoate), (4beta,15(Z))- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the trichothecene family, which is a group of sesquiterpenoid mycotoxins produced by certain species of fungi. These compounds are known for their potent biological activities and have been extensively studied for their potential use in medicine, agriculture, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trichothec-9-ene-4,15-diol, 12,13-epoxy-, 15-(5-(((1,1-dimethylethyl)dimethylsilyl)oxy)-3-methyl-2-pentenoate), (4beta,15(Z))- involves multiple steps, including the formation of the trichothecene core structure and subsequent functionalization. The key steps typically involve:
Formation of the trichothecene core: This is achieved through a series of cyclization reactions starting from simple precursors.
Epoxidation: Introduction of the epoxy group at the 12,13-position using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Hydroxylation: Introduction of hydroxyl groups at the 4 and 15 positions using reagents like osmium tetroxide (OsO4) or other hydroxylating agents.
Silylation: Protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) to form the silyl ether.
Esterification: Formation of the ester linkage at the 15-position using appropriate carboxylic acids and coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Trichothec-9-ene-4,15-diol, 12,13-epoxy-, 15-(5-(((1,1-dimethylethyl)dimethylsilyl)oxy)-3-methyl-2-pentenoate), (4beta,15(Z))- can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), osmium tetroxide (OsO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of additional hydroxyl or carbonyl groups, while reduction can result in the removal of oxygen-containing groups.
科学的研究の応用
Trichothec-9-ene-4,15-diol, 12,13-epoxy-, 15-(5-(((1,1-dimethylethyl)dimethylsilyl)oxy)-3-methyl-2-pentenoate), (4beta,15(Z))- has several scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity and synthesis of trichothecenes.
Biology: Investigated for its biological activities, including antifungal, antibacterial, and anticancer properties.
Medicine: Potential use as a lead compound for the development of new therapeutic agents.
作用機序
The mechanism of action of Trichothec-9-ene-4,15-diol, 12,13-epoxy-, 15-(5-(((1,1-dimethylethyl)dimethylsilyl)oxy)-3-methyl-2-pentenoate), (4beta,15(Z))- involves its interaction with various molecular targets and pathways. The compound is known to inhibit protein synthesis by binding to the ribosome and interfering with the elongation step of translation. This leads to the accumulation of incomplete polypeptides and ultimately cell death. Additionally, the compound can induce oxidative stress and activate apoptotic pathways, contributing to its cytotoxic effects.
類似化合物との比較
Trichothec-9-ene-4,15-diol, 12,13-epoxy-, 15-(5-(((1,1-dimethylethyl)dimethylsilyl)oxy)-3-methyl-2-pentenoate), (4beta,15(Z))- can be compared with other trichothecenes, such as:
T-2 Toxin: Known for its potent cytotoxic and immunosuppressive effects.
Deoxynivalenol (DON): Commonly found in contaminated grains and known for its emetic and growth-inhibitory effects.
Nivalenol (NIV): Similar to DON but with additional hydroxyl groups, leading to different biological activities.
The uniqueness of Trichothec-9-ene-4,15-diol, 12,13-epoxy-, 15-(5-(((1,1-dimethylethyl)dimethylsilyl)oxy)-3-methyl-2-pentenoate), (4beta,15(Z))- lies in its specific structural features, such as the epoxy group and the silyl ether, which contribute to its distinct reactivity and biological activities.
特性
CAS番号 |
84303-91-3 |
|---|---|
分子式 |
C27H44O6Si |
分子量 |
492.7 g/mol |
IUPAC名 |
[(2R,7R,9R,11R)-11-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl (Z)-5-[tert-butyl(dimethyl)silyl]oxy-3-methylpent-2-enoate |
InChI |
InChI=1S/C27H44O6Si/c1-18-9-11-26(21(13-18)33-22-15-20(28)25(26,6)27(22)17-31-27)16-30-23(29)14-19(2)10-12-32-34(7,8)24(3,4)5/h13-14,20-22,28H,9-12,15-17H2,1-8H3/b19-14-/t20-,21-,22-,25?,26-,27?/m1/s1 |
InChIキー |
DMPPETOKWXKVMP-FLMFUPJTSA-N |
異性体SMILES |
CC1=C[C@@H]2[C@](CC1)(C3([C@@H](C[C@H](C34CO4)O2)O)C)COC(=O)/C=C(/C)\CCO[Si](C)(C)C(C)(C)C |
正規SMILES |
CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)O)C)COC(=O)C=C(C)CCO[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


